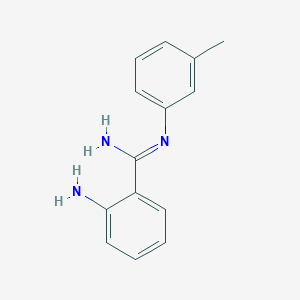
Copper--pyridine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–pyridine (1/1) is a coordination compound consisting of copper and pyridine in a 1:1 ratio This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
Copper–pyridine (1/1) can be synthesized through various methods, including:
Direct Coordination: Copper salts, such as copper(II) chloride or copper(II) sulfate, are reacted with pyridine in an appropriate solvent like ethanol or water. The reaction typically occurs at room temperature or slightly elevated temperatures.
Solvent-Free Synthesis: Copper(II) acetate and pyridine can be mixed directly without a solvent, followed by heating to facilitate the formation of the complex.
Electrochemical Methods: Copper electrodes can be used in an electrochemical cell containing pyridine and an electrolyte solution to form the copper–pyridine complex on the electrode surface.
Industrial Production Methods
Industrial production of copper–pyridine (1/1) often involves large-scale reactions using copper salts and pyridine in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The complex is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Copper–pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The pyridine ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Coordination Reactions: The complex can coordinate with additional ligands, forming higher-order complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Phosphines, amines.
Coordination Reagents: Additional pyridine or other nitrogen-containing ligands.
Major Products
Oxidation Products: Copper(III) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Complexes with different ligands.
Coordination Products: Higher-order copper complexes.
科学的研究の応用
Copper–pyridine (1/1) has a wide range of applications in scientific research, including:
Catalysis: The complex is used as a catalyst in various organic reactions, such as cross-coupling reactions and oxidation reactions.
Medicine: Copper–pyridine complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce cell death.
Material Science: The complex is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology: Copper–pyridine complexes are studied for their role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
作用機序
The mechanism of action of copper–pyridine (1/1) involves the interaction of the copper center with various molecular targets. In catalysis, the copper center can facilitate electron transfer processes, activating substrates for subsequent reactions. In biological systems, the complex can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Copper–pyridine (1/1) can be compared with other similar compounds, such as:
Copper–2,2’-bipyridine: This complex has a similar structure but with 2,2’-bipyridine as the ligand. It exhibits different reactivity and stability compared to copper–pyridine.
Copper–1,10-phenanthroline: This complex uses 1,10-phenanthroline as the ligand and is known for its strong binding affinity and stability.
Copper–2-ethylpyridine: This complex has 2-ethylpyridine as the ligand and shows unique magnetic and spectroscopic properties.
Conclusion
Copper–pyridine (1/1) is a versatile and important coordination compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
特性
CAS番号 |
514789-96-9 |
|---|---|
分子式 |
C5H5CuN |
分子量 |
142.65 g/mol |
IUPAC名 |
copper;pyridine |
InChI |
InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H; |
InChIキー |
IRJGZWIEFFOYJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
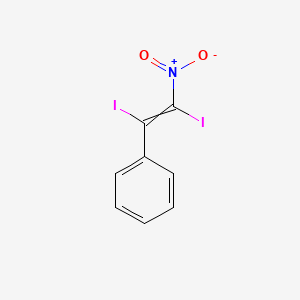
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

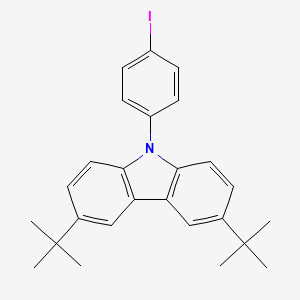
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
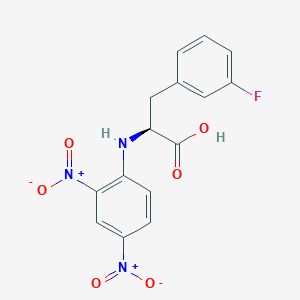
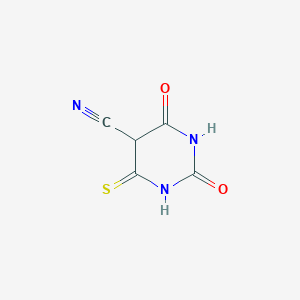
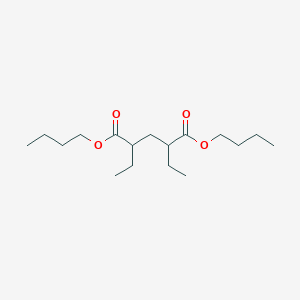
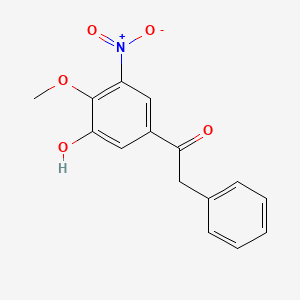
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

